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molecular formula C16H19NO B090726 N,N-Dibenzylethanolamine CAS No. 101-06-4

N,N-Dibenzylethanolamine

Cat. No. B090726
M. Wt: 241.33 g/mol
InChI Key: WTTWSMJHJFNCQB-UHFFFAOYSA-N
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Patent
US08637496B2

Procedure details

To a vigorously stirred solution of 6.7 ml (1.12 mol, 1 equiv.) ethanolamine in 120 ml of (1/1) MeOH/H2O were added 7.2 g (1.8 mol, 1.6 equiv.) of sodium hydroxide and 24.6 g (1.8 mol., 1.6 eq). The suspension was refluxed for 30′ before addition of 24.5 ml (2.3 mol., 2 equiv.) of benzyl chloride. The mixture was refluxed overnight before cooled to room temperature and extracted with 3×160 ml of diethyl ether. The organic solution was dried over sodium sulphate, and evaporated. The residue was distilled Kugel Rohr (100° C., 1 mm Hg).
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
( 1/1 )
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].CO.O.[OH-].[Na+].[CH2:10](Cl)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH2:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1.[C:24](OCC)(=O)C>>[CH2:10]([N:4]([CH2:24][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH2:3][CH2:1][OH:2])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O
Name
Quantity
7.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
( 1/1 )
Quantity
120 mL
Type
reactant
Smiles
C1CCCCC1.C(C)(=O)OCC
Step Two
Name
Quantity
24.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed for 30′
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×160 ml of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled Kugel Rohr (100° C., 1 mm Hg)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N(CCO)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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